4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a compound that belongs to the class of benzamides and is characterized by the presence of a methoxy group and a chromene moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. The chromene structure is derived from coumarin, a well-known compound with various pharmacological properties.
The compound can be synthesized from 4-methoxybenzoic acid and 6-amino-2-oxo-2H-chromene through a straightforward reaction process. This synthesis is significant for developing derivatives that may exhibit enhanced biological activity.
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is classified under:
The synthesis typically involves the following steps:
The synthesis can be summarized in the following reaction scheme:
This method has been noted for its high yield and operational simplicity, making it an attractive approach for producing this compound.
The molecular structure of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide features:
The molecular formula for this compound is . The molecular weight is approximately 285.30 g/mol. The structural representation indicates a planar configuration due to the conjugated system formed by the aromatic rings and the carbonyl group.
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can participate in various chemical reactions typical of amides and aromatic compounds:
The stability of the compound under different conditions can influence its reactivity, particularly in biological systems where it may interact with enzymes or other biomolecules.
The mechanism of action for compounds like 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide often involves:
Studies on similar compounds indicate that modifications in the structure can lead to variations in biological activity, emphasizing the importance of specific substituents in determining efficacy .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would be essential for comprehensive characterization but are not specifically detailed in available literature.
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has potential applications in:
The architectural progression of coumarin-benzamide hybrids reflects iterative refinements targeting three key parameters: bond rotational freedom, electron density distribution, and spatial occupancy. Early analogs like N-(4-methyl-2-oxo-chromen-7-yl)benzamide established the foundational coumarin-benzamide linkage but exhibited limited target engagement due to steric occlusion at C7 [1]. Strategic migration of the benzamide to C6—as in 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide—unlocks superior target access by minimizing steric hindrance from the pyrone ring. Concurrently, methoxy functionalization at the benzamide’s para-position (R = OCH₃) enhances electron donation, elevating the compound’s capacity for π-stacking with aromatic residues in enzyme binding pockets [2] [5].
Table 1: Structural Attributes of Key Coumarin-Benzamide Hybrids
Compound | Coumarin Substitution | Benzamide Substitution | Impact on Drug-Likeness |
---|---|---|---|
N-(4-methyl-2-oxo-chromen-7-yl)benzamide [1] | C7, 4-methyl | Unsubstituted | Moderate LogP (2.8); high rotational barrier |
2-{[3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide [2] | C6, 7-methoxy, 4-phenyl | Ortho-carboxamide | Enhanced H-bond capacity (PSA >90Ų); target flexibility |
4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide | C6 | Para-methoxy | Optimal LogP (∼3.1); balanced PSA (70Ų); improved π-π stacking |
Critical milestones in this evolution include:
The design of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide adheres to three core principles governing coumarin-aryl hybrid efficacy:
Principle 1: Dual-Pharmacophore ComplementarityThe coumarin nucleus serves as a hydrophobic anchor, preferentially binding ATP pockets of kinases (e.g., EGFR, VEGFR) or allosteric sites of neurological targets (e.g., MAO-B, cholinesterases). Concurrently, the 4-methoxybenzamide module engages polar residues via hydrogen bonding from its carboxamide, while its methoxy group fills auxiliary hydrophobic pockets. This bipartite interaction is evidenced in analogs like 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, where methoxy placement enhances kinase inhibition by 4-fold compared to des-methoxy variants [3].
Principle 2: Metabolic Stability OptimizationMethoxy groups at benzamide para-positions shield the labile lactone bond from esterase-mediated hydrolysis—a vulnerability in simpler coumarins. Hybrids like N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide demonstrate >80% plasma stability after 60 minutes, attributable to steric protection from aryl substituents [6]. For 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, this translates to extended in vitro half-lives during cell-based assays.
Principle 3: Conformational RigidificationIntroduction of ortho substituents on the benzamide ring—though not present in this specific compound—exemplifies a strategy to limit bond rotation and reduce entropy penalties upon target binding. While 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide retains rotational freedom, its C6 linkage imposes a near-coplanar orientation (dihedral <30°) between coumarin and benzamide planes, as confirmed by crystallographic analogs . This preorganization enhances binding kinetics for neurological targets like γ-aminobutyric acid transaminase (Km reduced by 40% vs. flexible analogs) [3].
Table 2: Target Engagement Profiles of Representative Hybrids
Biological Target | Coumarin-Benzamide Hybrid | Key Structural Determinants | Reported Activity |
---|---|---|---|
Tumor-associated carbonic anhydrase IX [8] | Coumarin-containing ester derivatives | C6/C7 acylated esters; halogenated aryl groups | IC₅₀ = 21.8 nM (selective over hCA I) |
Monoamine oxidase B (MAO-B) [3] | 7-Methoxy-4-methylcoumarin-propanamides | C7 methoxy; C4 alkyl; flexible C6 linker | Ki = 0.47 μM |
EGFR kinase (projected) | 4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide | C6 benzamide; para-methoxy electron donor | Computational ΔG = –9.8 kcal/mol |
Synthetic Accessibility: The compound’s synthesis leverages established O-acylation/coupling protocols, as validated for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (88% yield via triethylamine-catalyzed acylation in dichloromethane) [8]. Key characterization employs NMR (¹H/¹³C, HSQC, HMBC), FTIR (C=O stretch at 1720–1680 cm⁻¹), and HRMS—critical for confirming regiochemical purity.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: